molecular formula C20H22N2O4 B5685128 (4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid

(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid

Cat. No. B5685128
M. Wt: 354.4 g/mol
InChI Key: GOQJMLWSUDGHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-hydroxyphenyl)[4-(4-methylbenzyl)-3-oxopiperazin-1-yl]acetic acid, commonly known as HOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HOPA belongs to the class of piperazine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of HOPA is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. HOPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
HOPA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. HOPA also inhibits the proliferation of cancer cells and induces apoptosis, leading to tumor regression. Additionally, HOPA has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

HOPA has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under standard laboratory conditions. However, HOPA has some limitations. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on HOPA. One area of interest is the development of HOPA-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of HOPA, which could lead to the development of more effective drugs. Additionally, the use of HOPA as a tool for studying signaling pathways in the body is an area of interest for researchers.

Synthesis Methods

The synthesis of HOPA involves the reaction between 4-hydroxyphenylacetic acid and 4-(4-methylbenzyl)-3-oxopiperazine under specific reaction conditions. The yield and purity of the product can be optimized by controlling the reaction temperature, reaction time, and solvent used.

Scientific Research Applications

HOPA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. Several studies have also demonstrated the effectiveness of HOPA in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(4-hydroxyphenyl)-2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14-2-4-15(5-3-14)12-21-10-11-22(13-18(21)24)19(20(25)26)16-6-8-17(23)9-7-16/h2-9,19,23H,10-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQJMLWSUDGHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2=O)C(C3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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